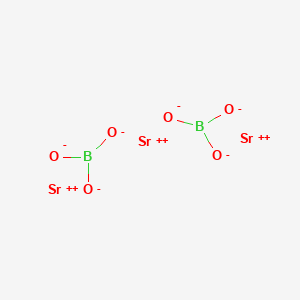
Pentafluorophenylhydrazine hydrochloride
Vue d'ensemble
Description
Pentafluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H4ClF5N2. It is a derivative of pentafluorophenylhydrazine, where the hydrazine group is bonded to a pentafluorophenyl ring. This compound is known for its applications in various fields, including analytical chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentafluorophenylhydrazine hydrochloride can be synthesized through the reaction of pentafluorophenylhydrazine with hydrochloric acid. The reaction typically takes place in an anhydrous solvent such as diethyl ether . The general reaction scheme is as follows:
C6H5F5NHNH2+HCl→C6H4ClF5N2+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous conditions and controlled temperatures is crucial to prevent side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Applications De Recherche Scientifique
Pentafluorophenylhydrazine hydrochloride has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent for the analysis of carbonyl compounds in various matrices, including air and human plasma.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pentafluorophenylhydrazine hydrochloride involves its ability to form stable derivatives with carbonyl compounds. This reaction enhances the detectability and quantification of carbonyl compounds in analytical applications. The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involve nucleophilic addition to form hydrazones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: Similar structure but lacks the fluorine atoms.
Trifluoromethylphenylhydrazine: Contains fewer fluorine atoms.
Dinitrophenylhydrazine: Contains nitro groups instead of fluorine atoms.
Uniqueness
Pentafluorophenylhydrazine hydrochloride is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly enhances its reactivity and stability compared to other hydrazine derivatives. This makes it particularly useful in analytical applications where high sensitivity and specificity are required .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2.ClH/c7-1-2(8)4(10)6(13-12)5(11)3(1)9;/h13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGBGXUOKHARDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660168 | |
| Record name | (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-49-4 | |
| Record name | (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















